roxithromycine

Vue d'ensemble

Description

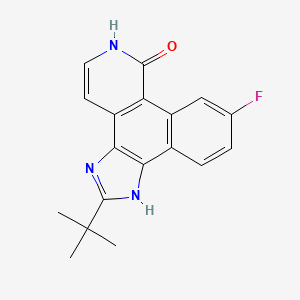

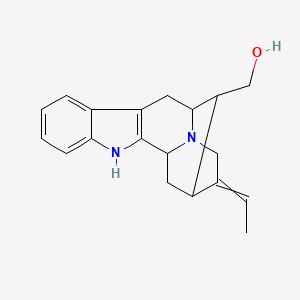

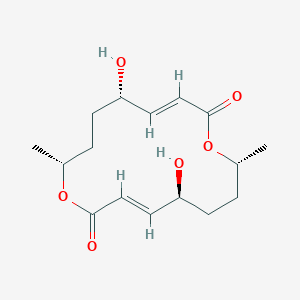

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is primarily used to treat respiratory tract, urinary, and soft tissue infections. The compound contains a 14-membered lactone ring with an N-oxime side chain, which enhances its stability and efficacy compared to erythromycin .

Applications De Recherche Scientifique

Roxithromycin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study macrolide antibiotics’ stability and reactivity.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Extensively used to treat bacterial infections, particularly those caused by Gram-positive and some Gram-negative bacteria.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Roxithromycin primarily targets the bacterial ribosome, specifically the 50S subunit . The ribosome plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

Roxithromycin interacts with its target by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptides, thereby interfering with protein synthesis . As a result, bacterial growth is prevented .

Biochemical Pathways

The primary biochemical pathway affected by Roxithromycin is protein synthesis. By inhibiting this pathway, Roxithromycin disrupts the production of essential proteins, leading to the inhibition of bacterial growth .

Pharmacokinetics

Roxithromycin is very rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with peak concentration averaging 2 hours after ingestion . The elimination half-life is approximately 11 hours .

Result of Action

The action of Roxithromycin results in the prevention of bacterial growth . It enhances the adhesive and chemotactic functions of polymorphonuclear leukocytes and macrophages, which produce phagocytosis and bacterial lysis in the presence of infection . Roxithromycin also possesses intracellular bactericidal activity .

Action Environment

Roxithromycin is highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell . This suggests that the cellular environment plays a significant role in the action of Roxithromycin.

Analyse Biochimique

Biochemical Properties

Roxithromycin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to downregulate genes related to porphyrin and chlorophyll metabolism, which results in the inhibition of chlorophyll synthesis . It also significantly downregulates genes of DNA replication, suggesting increased DNA proliferation risks in algae .

Cellular Effects

Roxithromycin has been found to have significant effects on various types of cells and cellular processes. For example, it has been observed to stimulate the growth and microcystin (MC) production of the cyanobacterium Microcystis aeruginosa at certain concentrations . At higher concentrations, it inhibits the growth of this cyanobacterium .

Molecular Mechanism

Roxithromycin exerts its effects at the molecular level through various mechanisms. It regulates genes related to photosynthesis and MCs, affecting the growth and MC production of cyanobacteria . It also downregulates genes related to DNA replication, potentially affecting DNA proliferation .

Temporal Effects in Laboratory Settings

The effects of Roxithromycin change over time in laboratory settings. For instance, the growth and MC production of M. aeruginosa are significantly stimulated by Roxithromycin at certain concentrations, but inhibited at higher concentrations . The release of MCs is also increased significantly with growing Roxithromycin dosages .

Dosage Effects in Animal Models

The effects of Roxithromycin vary with different dosages in animal models. For instance, low levels of Roxithromycin stimulate the cyanobacterial growth, MC synthesis, and algal organic matter production, which may promote the formation of harmful algal blooms and reduce the source water quality . Higher levels of Roxithromycin inhibit the formation of these blooms, although the threat of increasing extracellular MCs should be considered .

Metabolic Pathways

Roxithromycin is involved in various metabolic pathways. It affects the expression of genes related to carbon fixation, carbohydrate metabolism, and nitrogen metabolism . This can lead to changes in cyanobacterial cell growth and the amount of algal organic matter .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Roxithromycin is synthesized by modifying erythromycin. The key step involves the replacement of the 9-keto group in erythromycin with an etheroxime side chain. This modification prevents deactivation in the acidic gastric environment, thereby improving its stability and bioavailability .

Industrial Production Methods: Industrial production of roxithromycin involves fermentation processes to produce erythromycin, followed by chemical modification to introduce the etheroxime side chain. The process includes several purification steps to ensure the final product’s purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Roxithromycin undergoes various chemical reactions, including:

Oxidation: Roxithromycin can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the etheroxime side chain.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced derivatives with altered pharmacokinetic properties.

Substitution: Formation of substituted derivatives with potential variations in antibacterial activity.

Comparaison Avec Des Composés Similaires

Erythromycin: The parent compound from which roxithromycin is derived.

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A macrolide antibiotic with enhanced activity against certain bacterial strains.

Comparison:

Erythromycin: Roxithromycin has improved stability and bioavailability due to the etheroxime side chain.

Azithromycin: Roxithromycin has a similar spectrum of activity but differs in its pharmacokinetic profile, with a longer half-life and better tissue penetration.

Clarithromycin: Roxithromycin and clarithromycin have comparable antibacterial spectra, but roxithromycin is often preferred for its better gastrointestinal tolerability.

Roxithromycin stands out due to its enhanced stability, improved pharmacokinetic properties, and broad spectrum of antibacterial activity, making it a valuable antibiotic in clinical practice.

Propriétés

Key on ui mechanism of action |

Roxithromycin prevents bacterial growth by interfering with their protein synthesis. It binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides. |

|---|---|

Numéro CAS |

80214-83-1 |

Formule moléculaire |

C41H76N2O15 |

Poids moléculaire |

837.0 g/mol |

Nom IUPAC |

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,32?,33?,34?,35?,36?,38?,39-,40-,41-/m1/s1 |

Clé InChI |

RXZBMPWDPOLZGW-IRZBJSSFSA-N |

SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES isomérique |

CCC1[C@@](C(C(C(=NOCOCCOC)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES canonique |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

80214-83-1 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

1.87e-01 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Biaxsig Claramid Infectoroxit Macrosil MTW-Roxithromycin Rotesan Rotramin Roxi 1A Pharma Roxi Basics Roxi TAD roxi von ct Roxi-paed 1A Pharma Roxi-Puren Roxi-Q Roxi-saar Roxi-Wolff Roxibeta roxidura Roxigamma Roxigrün Roxihexal Roxithro-Lich Roxithromycin RU 28965 RU 965 RU-28965 RU-965 RU28965 RU965 Rulid Rulide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Roxithromycin exert its anti-inflammatory effects?

A1: Roxithromycin exhibits anti-inflammatory effects through several mechanisms:

- Inhibition of NF-κB Signaling: Roxithromycin effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation. It achieves this by attenuating NF-κB DNA-binding activity and reducing IκB phosphorylation and degradation. [, ]

- Reduction of ER Stress: Roxithromycin mitigates endoplasmic reticulum (ER) stress in intestinal epithelial cells, further contributing to its anti-inflammatory action. This is achieved by downregulating the expression of ER stress markers like p-JNK, p-eIF2α, CHOP, and XBP1. []

- Modulation of Cytokine Production: Roxithromycin has been shown to modulate the production of various cytokines involved in inflammation. It inhibits the production of pro-inflammatory cytokines like IL-8, IL-6, and IL-17 [, , ]. Additionally, it can restore the balance between pro-inflammatory TNF-α and anti-inflammatory IL-10 in pulmonary alveolar macrophages stimulated by LPS. []

Q2: Does Roxithromycin impact airway smooth muscle cells (ASMCs) in asthma?

A2: Research suggests that Roxithromycin can induce apoptosis in ASMCs derived from a rat model of asthma. This effect appears to be dose-dependent and occurs through the caspase-3 and caspase-9 dependent mitochondrial pathway. The process also involves the upregulation of P27. []

Q3: What is the molecular formula and weight of Roxithromycin?

A3: The molecular formula of Roxithromycin is C41H76N2O15, and its molecular weight is 837.05 g/mol. This information can be found in various chemical databases and resources.

Q4: How does the formulation of Roxithromycin affect its pharmacokinetics?

A4: Studies comparing different formulations of Roxithromycin, such as enteric-coated pellets and dispersible tablets, have shown that formulation significantly impacts its pharmacokinetics. Enteric-coated pellets demonstrated higher bioavailability and more potent serum antibacterial activity compared to dispersible tablets. This difference is likely attributed to the degradation of Roxithromycin in the acidic environment of the stomach, which is minimized by the enteric coating. []

Q5: Does crushing Roxithromycin tablets before administration affect its pharmacokinetic profile?

A5: Crushing Roxithromycin tablets before administration can significantly alter its pharmacokinetic parameters. A study on geriatric patients demonstrated that those receiving crushed tablets exhibited higher Cmin and Cmax, longer tmax, larger AUC0–10, and smaller CL/F compared to patients receiving whole tablets. This suggests a higher drug exposure in the crushed tablet group, although the clinical impact remains unclear. []

Q6: How is Roxithromycin absorbed, distributed, metabolized, and excreted (ADME)?

A6: Roxithromycin is well-absorbed orally, although food can delay its absorption. It is widely distributed throughout the body, achieving high concentrations in tissues, including the lungs, tonsils, and prostate. The drug undergoes hepatic metabolism, with a small portion excreted unchanged in bile and urine. [, ]

Q7: How does the pharmacokinetic profile of Roxithromycin compare to Erythromycin?

A7: Roxithromycin exhibits a more favorable pharmacokinetic profile compared to Erythromycin. After single oral doses, Roxithromycin achieves a significantly higher Cmax (3.3-fold) and a much larger AUC (16.2-fold) than Erythromycin. Additionally, Roxithromycin possesses a longer half-life (12.42 hours) compared to Erythromycin (1.53 hours). This difference in pharmacokinetic properties could contribute to the different activity profiles observed between the two macrolides. []

Q8: How effective is Roxithromycin against anaerobic bacteria?

A8: Roxithromycin demonstrates good in vitro activity against a wide range of anaerobic bacteria, including Gram-positive cocci, Eubacterium, Propionibacterium, Bifidobacterium, and Clostridium species. It exhibits similar activity to Erythromycin against most anaerobes, with slightly lower activity against Gram-negative bacilli. [, ]

Q9: Has Roxithromycin shown efficacy in treating Lyme borreliosis?

A9: While Roxithromycin demonstrates in vitro activity against Borrelia burgdorferi, the bacteria responsible for Lyme borreliosis, clinical trials have shown mixed results. A study comparing Roxithromycin to phenoxymethyl-penicillin in treating erythema migrans (a common manifestation of Lyme disease) was halted due to a higher rate of treatment failures in the Roxithromycin group. This suggests Roxithromycin may not be as effective as other treatment options for Lyme borreliosis. []

Q10: What is the evidence for Roxithromycin's efficacy in managing bronchiectasis?

A10: Several studies suggest Roxithromycin may provide clinical benefits in managing bronchiectasis, particularly in improving symptoms and quality of life. A double-blind, placebo-controlled trial on children with bronchiectasis reported a significant decrease in bronchial responsiveness, sputum purulence, and leukocyte counts after 12 weeks of Roxithromycin treatment. [, ] Similarly, a pilot clinical trial on adults with bronchiectasis found that 8 weeks of Roxithromycin treatment significantly improved symptom scores and quality of life, although it did not significantly affect pulmonary function tests. []

Q11: Does Roxithromycin exert selective pressure on bacteria leading to resistance?

A11: Research suggests that the selective pressure exerted by Roxithromycin on bacteria, particularly GABHS (Lancefield group A β-haemolytic streptococci), is relatively low. Studies have not found significant changes in GABHS MIC or BC after in vitro or in vivo exposure to Roxithromycin. This indicates a lower potential for resistance development compared to some other antibiotics. []

Q12: Is there cross-resistance between Roxithromycin and other macrolides?

A12: While Roxithromycin shares structural similarities with other macrolides like Erythromycin and Clarithromycin, the extent of cross-resistance can vary depending on the bacterial species and the specific mechanism of resistance. Some studies suggest that Roxithromycin might retain activity against certain strains resistant to other macrolides, but further research is needed to establish the full scope of cross-resistance. [, ]

Q13: What analytical methods are used to determine Roxithromycin concentrations?

A13: Various analytical methods have been employed to determine Roxithromycin concentrations in biological samples, including:

- High-Performance Liquid Chromatography (HPLC): This technique is commonly used to measure drug concentrations in plasma and other biological matrices. [, , ]

- Microbiological Assay: This method utilizes the inhibitory effect of Roxithromycin on bacterial growth to quantify its concentration. [, ]

- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for accurate quantification of Roxithromycin in complex biological samples. [, ]

Q14: What is the impact of Roxithromycin's dissolution rate and solubility on its efficacy?

A14: The dissolution rate and solubility of Roxithromycin can significantly influence its bioavailability and, consequently, its therapeutic efficacy. Studies have shown that different formulations, such as enteric-coated pellets versus dispersible tablets, exhibit different dissolution profiles, impacting the drug's absorption and overall effectiveness. []

Q15: What are some alternatives to Roxithromycin in treating bacterial infections?

A15: Depending on the specific bacterial infection, several alternatives to Roxithromycin exist, including:

- Beta-Lactam Antibiotics: Penicillin V, amoxicillin, and cefixime are examples of beta-lactam antibiotics that are effective against a wide range of bacteria. [, , ]

Q16: What alternative treatment options are available for managing bronchiectasis?

A16: Several alternatives and adjunctive therapies can be considered for managing bronchiectasis, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)